7-O-Methylaloeresin A

描述

7-O-甲基芦荟素A 是一种天然存在的化合物,从乳香科植物苏合香树中分离得到。 该化合物是一种 5-甲基色酮糖苷,以其显著的生物活性而闻名,包括抗菌和抗氧化特性 .

准备方法

合成路线和反应条件: 7-O-甲基芦荟素A 的合成涉及多个步骤,从基本的无机化合物开始。关键步骤包括色酮核的形成,然后是糖基化以连接糖基部分。典型的反应条件包括使用路易斯酸等催化剂进行糖基化,以及各种保护基以确保选择性反应。

工业生产方法: 由于 7-O-甲基芦荟素A 的结构复杂,工业生产并不常见。从天然来源提取,如苏合香树,是一种可行的方法。这涉及溶剂提取,然后通过色谱技术纯化化合物。

化学反应分析

反应类型: 7-O-甲基芦荟素A 经历了几种类型的化学反应,包括:

氧化: 这种反应可以改变色酮核,可能改变其生物活性。

还原: 还原反应会影响糖苷部分,导致不同的衍生物。

取代: 各种取代基可以引入色酮核或糖基部分,改变其性质。

常用试剂和条件:

氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。

还原: 在无水溶剂中使用硼氢化钠或氢化铝锂。

取代: 在碱性或酸性条件下使用卤化剂或亲核试剂。

主要产物:

科学研究应用

Antimicrobial Activity

Overview : 7-O-Methylaloeresin A has demonstrated significant antimicrobial properties against various pathogenic microorganisms.

- Bacterial Activity : Research indicates that this compound exhibits potent activity against multiple drug-resistant strains, including:

- Staphylococcus aureus (NCTC 11994) with a Minimum Inhibitory Concentration (MIC) of 0.72 mm.

- Salmonella typhimurium (ATCC 1255) with an MIC of 0.18 mm.

- Fungal Activity : Among fungal strains tested, it showed high efficacy against:

Antioxidant Properties

Mechanism : The antioxidant activity of this compound has been assessed using various assays, revealing its capacity to scavenge free radicals effectively.

- DPPH Assay : The compound exhibited an IC50 value of 0.026 mm, indicating strong radical scavenging ability.

- Deoxyribose Degradation Assay : It also showed an IC50 value of 0.021 mm in this assay, further confirming its antioxidant potential .

Potential Therapeutic Uses

Given its antimicrobial and antioxidant properties, this compound may have several therapeutic applications:

- Infectious Diseases : Its effectiveness against resistant bacterial strains suggests potential use in treating infections that are difficult to manage with conventional antibiotics.

- Inflammatory Conditions : The compound's antioxidant properties may contribute to reducing oxidative stress-related inflammation, making it a candidate for developing anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

作用机制

7-O-甲基芦荟素A 发挥其作用的机制涉及多个分子靶点和途径:

抗菌活性: 它破坏细菌细胞壁并抑制必需酶,导致细胞死亡。

抗氧化活性: 它清除自由基并抑制氧化过程,保护细胞免受损伤。

类似化合物:

芦荟素A: 另一种具有类似抗菌和抗氧化特性的色酮糖苷。

芦荟苷: 以其美白和抗炎作用而闻名。

芦荟素: 一种具有泻药作用和潜在抗癌活性的化合物。

独特性: 7-O-甲基芦荟素A 因其独特的糖基化模式以及甲氧基的存在而脱颖而出,与其他类似化合物相比,这可能增强其生物活性。

相似化合物的比较

Aloeresin A: Another chromone glycoside with similar antimicrobial and antioxidant properties.

Aloesin: Known for its skin-lightening and anti-inflammatory effects.

Aloin: A compound with laxative properties and potential anticancer activity.

Uniqueness: 7-O-Methylaloeresin A stands out due to its specific glycosylation pattern and the presence of a methoxy group, which may enhance its biological activities compared to other similar compounds.

生物活性

7-O-Methylaloeresin A is a bioactive compound isolated from the latex of Aloe harlana and other Aloe species. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article reviews various studies focusing on the biological activity of this compound, highlighting its efficacy against pathogens, antioxidant capabilities, and potential therapeutic applications.

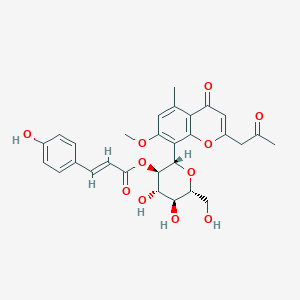

- Molecular Formula : C29H30O11

- Molecular Weight : 554.5 g/mol

- CAS Number : 329361-25-3

- Solubility : Soluble in DMSO, ethanol, or methanol

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms. Notably:

- Bacterial Activity :

- Fungal Activity :

Summary of Antimicrobial Efficacy

| Microorganism | Type | MIC Value (mm) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 0.72 |

| Salmonella typhimurium | Bacteria | 0.18 |

| Candida albicans | Fungi | Not specified |

Antioxidant Activity

The antioxidant properties of this compound are significant, with strong performance in various assays:

- DPPH Assay : IC50 value of 0.026 mm indicates high radical scavenging activity.

- 2-Deoxyribose Degradation Assay : IC50 value of 0.021 mm .

These results suggest that this compound can effectively neutralize free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pathogen Growth : The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

- Antioxidant Mechanism : It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds derived from Aloe species, including this compound:

- A study by Nalimu et al. (2021) highlighted the potential of anthraquinones from Aloe vera, including this compound, as inhibitors of SARS-CoV-2 protease, suggesting antiviral properties beyond traditional uses .

- Research conducted on the latex extracts from Aloe harlana showed that both the latex and isolated compounds exhibited promising antimicrobial activity comparable to standard antibiotics .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。